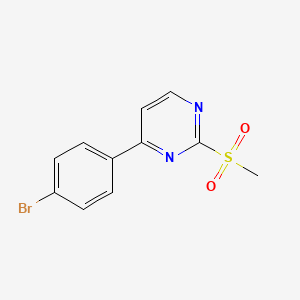

4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c1-17(15,16)11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJQEVDIDGQGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461035 | |

| Record name | 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027064-22-7 | |

| Record name | 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine

This intermediate is a pivotal building block for the target compound. The preparation involves:

Step 1: Esterification and Malonate Formation

Methyl 2-(4-bromophenyl)acetate is synthesized by esterification of 4-(bromophenyl)acetic acid with methanol in the presence of sulfuric acid.

Subsequently, dimethyl 2-(4-bromophenyl)malonate is obtained by condensation with dimethyl carbonate in the presence of sodium methoxide under nitrogen atmosphere at 70-80 °C for 4-8 hours.Step 2: Cyclization to Pyrimidine-4,6-diol

Reaction of the malonate intermediate with formamidine hydrochloride at 20-30 °C for 15-17 hours produces 5-(4-bromophenyl)-pyrimidine-4,6-diol.Step 3: Chlorination

Treatment of the diol intermediate with phosphoryl chloride and triethylamine in acetonitrile at 25-35 °C followed by heating to 80-85 °C for several hours yields 5-(4-bromophenyl)-4,6-dichloropyrimidine. The product is isolated by aqueous workup and filtration.

This method yields the dichloropyrimidine intermediate with high purity (over 99% by HPLC) and good yield (up to 52.8% overall from methyl 2-(4-bromophenyl)acetate).

Introduction of the Methylsulfonyl Group

The methylsulfonyl substitution at the 2-position of the pyrimidine ring is typically introduced via nucleophilic substitution or sulfonylation reactions starting from the dichloropyrimidine intermediate.

Nucleophilic Substitution

The chlorine atom at the 2-position of 5-(4-bromophenyl)-4,6-dichloropyrimidine can be selectively substituted by a methylsulfonyl nucleophile, often generated in situ or introduced as methylsulfonyl-containing reagents under controlled conditions (e.g., with potassium methylsulfinate or methylsulfonyl chloride derivatives).Oxidation of Methylthio Derivatives

Alternatively, a methylthio group can be introduced first by substitution with methylthiolate, followed by oxidation to the methylsulfonyl functionality using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

The exact conditions (solvent, temperature, reaction time) vary depending on the reagent and scale but typically involve mild heating and inert atmosphere to prevent side reactions.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-(Bromophenyl)acetic acid + Methanol + H2SO4 | Esterification to methyl 2-(4-bromophenyl)acetate | High yield, >98% purity |

| 2 | Methyl 2-(4-bromophenyl)acetate + Sodium methoxide + Dimethyl carbonate + N2 atmosphere, 70-80 °C, 4-8 h | Formation of dimethyl 2-(4-bromophenyl)malonate | Moderate to high yield |

| 3 | Dimethyl malonate + Formamidine hydrochloride, 20-30 °C, 15-17 h | Cyclization to 5-(4-bromophenyl)-pyrimidine-4,6-diol | Good yield |

| 4 | 5-(4-bromophenyl)-pyrimidine-4,6-diol + POCl3 + Triethylamine + Acetonitrile, 25-85 °C | Chlorination to 5-(4-bromophenyl)-4,6-dichloropyrimidine | High purity (99.8% HPLC), good yield |

| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Methylsulfonyl reagent (e.g., methylsulfinate) + Base, mild heating | Substitution to this compound | Variable yield, optimized per protocol |

Analytical and Research Findings

Yield Optimization : The total yield for the three-step synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine from methyl 2-(4-bromophenyl)acetate can reach approximately 52.8% with optimized reaction conditions.

Purity : Final intermediates and the target compound are typically purified to >99% purity as confirmed by HPLC and NMR analysis, ensuring suitability for pharmaceutical applications.

Reaction Conditions : Use of inert atmosphere (nitrogen), controlled temperature profiles (20-85 °C), and appropriate solvents (methanol, acetonitrile, toluene) are critical for high yield and selectivity.

Catalysts and Reagents : Solid acid catalysts for esterification, sodium methoxide for malonate formation, and phosphoryl chloride for chlorination are standard reagents.

Summary Table of Key Preparation Steps

| Intermediate/Product | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl 2-(4-bromophenyl)acetate | 4-(Bromophenyl)acetic acid, MeOH, H2SO4 | 60-70 (reflux) | 5-6 hours | High | >98 |

| Dimethyl 2-(4-bromophenyl)malonate | Sodium methoxide, dimethyl carbonate, N2 | 70-80 | 4-8 hours | Moderate | Not specified |

| 5-(4-bromophenyl)-pyrimidine-4,6-diol | Formamidine hydrochloride, MeOH | 20-30 | 15-17 hours | Good | Not specified |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | POCl3, triethylamine, acetonitrile | 25-85 | 3-5 hours | Good | >99 (HPLC) |

| This compound | Methylsulfonyl reagent, base, solvent | Mild heating | Variable | Variable | High |

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylsulfonyl group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the bromophenyl group with a boronic acid derivative.

Scientific Research Applications

Anticancer Activity

4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine has shown promise in the development of novel anticancer agents. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines:

- Cell Lines Tested : A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), HCT116 (colon).

- Inhibition Ratios : For instance, a related compound demonstrated an inhibition ratio of 88.2% against A549 cells at a concentration of 10 μg/mL, comparable to established drugs like sunitinib .

These findings suggest that derivatives of this compound could be developed into effective treatments for various cancers by targeting specific cellular mechanisms involved in tumor growth and metastasis.

Antiparasitic Applications

The compound's structure allows it to interact with biological targets relevant to parasitic infections. Research has indicated that pyrimidine derivatives can be effective against Trypanosoma species, which cause diseases like African sleeping sickness. The design of such compounds often focuses on enhancing their affinity for specific molecular targets within the parasite .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, often involving the use of solid acid catalysts to streamline the process and enhance yield:

- General Steps :

Case Study 1: Anticancer Drug Development

In a study focused on developing bromophenol derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were evaluated for their anticancer properties using MTT assays and wound-healing assays to assess their effects on cell migration and proliferation . The results highlighted significant potential for these compounds as new anticancer drugs.

Case Study 2: Targeting Parasitic Infections

A series of pyrimidine derivatives were designed to target specific enzymes in Trypanosoma parasites. The structural modifications included varying substituents on the pyrimidine ring to enhance biological activity. These compounds were tested for their efficacy in vitro, revealing promising results that warrant further investigation into their therapeutic potential against parasitic infections .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromophenyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary depending on the biological system and the specific target.

Comparison with Similar Compounds

4-Bromo-2-(methylsulfonyl)pyrimidine (CAS 1208538-52-6)

- Structural Difference : Lacks the phenyl ring in the 4-position; bromine is directly attached to the pyrimidine.

- Implications :

2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1)

- Structural Features : Bromophenyl at position 2; chloro, fluoro, and methyl groups at positions 4, 5, and 6.

- Comparison: Increased halogenation enhances electron-withdrawing effects but reduces solubility. Applications: May serve as a multi-halogenated scaffold in agrochemicals or pharmaceuticals .

4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine (CAS 1421599-34-9)

- Structure : Biphenyl at position 4 and bromophenyl at position 6; phenyl at position 2.

- Lacks the sulfonyl group, reducing polarity and hydrogen-bond acceptor capacity. Applications: Potential use in organic electronics due to extended conjugation .

2-(4-(Methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine

- Structure : Fused benzoimidazopyrimidine system with methylsulfonylphenyl and p-tolyl groups.

- Comparison :

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Structure : Fluorophenyl at position 4, isopropyl at position 6, and a carboxylate ester at position 5.

- Key Differences :

- Fluorine’s electron-withdrawing effect vs. bromine’s polarizability.

- Ester group introduces hydrolytic instability but enhances bioavailability.

- Applications: Crystallography studies due to well-defined solid-state packing .

Biological Activity

4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a bromophenyl group and a methylsulfonyl moiety. The presence of these functional groups contributes to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines.

- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can act as FLT3 inhibitors, which are crucial in treating acute myeloid leukemia (AML) .

- Case Study : In a study involving FLT3-driven cell line models (Ba/F3 cells, Molm 14 cells), the compound demonstrated notable cytotoxicity, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that compounds with similar structures possess broad-spectrum antibacterial properties.

- Mechanism of Action : The antimicrobial activity is thought to arise from the compound's ability to penetrate bacterial cell walls, disrupting essential cellular functions .

- Case Study : A comparative study highlighted that derivatives with sulfonyl groups exhibited enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from recent research:

Research Findings

- In vitro Studies : In vitro evaluations showed that this compound inhibited the proliferation of several cancer cell lines at micromolar concentrations. The compound's IC50 values ranged from 1 to 5 µM depending on the cell line tested .

- In vivo Studies : Preliminary in vivo studies indicated promising results in tumor-bearing mice models, where treatment with the compound resulted in significant tumor size reduction compared to controls .

- Toxicity Profile : Toxicological assessments revealed a favorable safety profile, with minimal cytotoxic effects on normal human cells at therapeutic concentrations .

Q & A

Advanced Question: How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-sulfonylation or debromination)?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (0–5°C) during sulfonylation reduce polysulfonylation .

- Catalyst Screening : Use Pd catalysts (e.g., Pd(OAc)) with chelating ligands (Xantphos) to prevent aryl debromination .

- In Situ Monitoring : LC-MS tracks intermediate stability; quenching with NHCl minimizes hydrolysis of sulfonyl groups .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Key peaks include S=O stretching (1150–1350 cm) and C-Br vibrations (550–650 cm) .

- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., dihedral angles between pyrimidine and bromophenyl groups) .

Advanced Question: How can researchers resolve conflicting NMR data due to rotational isomerism in the methylsulfonyl group?

Methodological Answer:

- Variable-Temperature NMR : Heating to 50°C coalesces split peaks caused by restricted rotation of the sulfonyl group .

- DFT Calculations : Simulate energy barriers for rotation to correlate with experimental spectra .

Basic Question: What are the primary biological targets or activities reported for this compound?

Methodological Answer:

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Methodological Answer:

- Substituent Scanning : Replace bromine with electron-withdrawing groups (e.g., CF) to modulate binding affinity .

- Crystallographic Docking : Use Protein Data Bank (PDB) structures (e.g., 2SRC for Src kinase) to predict steric clashes or hydrogen-bonding interactions .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

Advanced Question: How should researchers manage waste containing brominated byproducts to comply with environmental regulations?

Methodological Answer:

- Halogen-Specific Capture : Use activated carbon filters to trap volatile brominated compounds .

- Collaboration with Waste Facilities : Partner with certified agencies for incineration (≥1200°C) to degrade persistent brominated organics .

Basic Question: How does the methylsulfonyl group influence the compound’s physicochemical properties?

Methodological Answer:

- Solubility : Enhances water solubility (~2.1 mg/mL at pH 7.4) due to polarity .

- Stability : Sulfonyl groups resist hydrolysis under physiological conditions (t >24 hrs at pH 7.4) .

Advanced Question: What computational methods predict the compound’s bioavailability or metabolic stability?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME calculate LogP (2.8) and predict CYP450 interactions .

- Metabolite ID : LC-HRMS with isotopic labeling tracks sulfone oxidation or debromination in microsomal assays .

Basic Question: What are common impurities in synthesized batches, and how are they quantified?

Methodological Answer:

- HPLC-PDA : Detects residual starting materials (e.g., unreacted bromophenylboronic acid) at 254 nm .

- ICP-MS : Quantifies heavy metals (e.g., Pd <10 ppm) from catalyst residues .

Advanced Question: How can researchers address batch-to-batch variability in biological assays caused by trace impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.